molecular formula C16H18N2O3 B096926 Coumarin, 6-amino-3-((piperidinocarbonyl)methyl)- CAS No. 18144-59-7

Coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-

Cat. No. B096926
CAS RN: 18144-59-7
M. Wt: 286.33 g/mol
InChI Key: BMYCFOKWCXDLQE-UHFFFAOYSA-N
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Description

Coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-, is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields. This compound belongs to the coumarin family, which is known for its diverse biological activities. The synthesis method of coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-, its mechanism of action, and its biochemical and physiological effects have been the focus of many research studies. In

Mechanism Of Action

The mechanism of action of coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-, involves the inhibition of various enzymes and proteins. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of tyrosine kinases, which are involved in cell signaling pathways. This inhibition leads to the suppression of cell growth and proliferation, making it a potential anticancer agent.

Biochemical And Physiological Effects

Coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-, has been found to have various biochemical and physiological effects. It exhibits antioxidant activity, which helps in reducing oxidative stress and preventing cellular damage. It also exhibits anti-inflammatory activity, which helps in reducing inflammation and pain. It has been found to have a positive effect on the cardiovascular system, reducing the risk of heart disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-, in lab experiments is its diverse biological activities. It exhibits anticancer, antiviral, antibacterial, and antifungal activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its toxicity. It has been found to be toxic to certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-. One of the future directions is the development of new drugs based on this compound. Its diverse biological activities make it a promising candidate for the development of new drugs for the treatment of various diseases. Another future direction is the study of its mechanism of action in more detail. Understanding the mechanism of action will help in the development of more effective drugs. Finally, the study of its toxicity and safety profile will be important for its use in clinical trials.

Synthesis Methods

The synthesis of coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-, involves the reaction of 6-amino-4-hydroxycoumarin with piperidine-4-carboxylic acid methyl ester in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-.

Scientific Research Applications

Coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-, has been extensively studied for its potential applications in various fields. It has been found to have anticancer, antiviral, antibacterial, and antifungal activities. It also exhibits anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the development of new drugs.

properties

CAS RN

18144-59-7

Product Name

Coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

6-amino-3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one

InChI

InChI=1S/C16H18N2O3/c17-13-4-5-14-11(9-13)8-12(16(20)21-14)10-15(19)18-6-2-1-3-7-18/h4-5,8-9H,1-3,6-7,10,17H2

InChI Key

BMYCFOKWCXDLQE-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)CC2=CC3=C(C=CC(=C3)N)OC2=O

Canonical SMILES

C1CCN(CC1)C(=O)CC2=CC3=C(C=CC(=C3)N)OC2=O

Other CAS RN

18144-59-7

synonyms

6-Amino-3-[(piperidinocarbonyl)methyl]coumarin

Origin of Product

United States

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